1-Ethyl-4-methylquinolinium iodide
Overview
Description
1-Ethyl-4-methylquinolinium iodide, also known as EMQI, is a quinolinium-based iodide salt that is used in a variety of scientific research applications. It is an organic compound that is composed of a quinolinium cation and an iodide anion. EMQI is a colorless, odorless, and water-soluble compound that has a melting point of approximately 326°C. It is a highly versatile compound with a variety of applications in scientific research and experiments.
Scientific Research Applications
Crystal Structure Analysis
1-Ethyl-4-methylquinolinium iodide has been studied for its crystal structure, as seen in the work of Sakanoue et al. (1970). They determined the structure using X-ray data, revealing a monoclinic crystal system with specific dimensions. This research provides insights into the molecular arrangement of 1-ethyl-4-methylquinolinium iodide and its physical properties (Sakanoue et al., 1970).
Chemical Synthesis and Reactions
Research by Diaba et al. (2000) explores a regioselective route to synthesize derivatives starting from quinolinium iodides. This method has implications for the development of new compounds and potential applications in various fields, including pharmaceuticals and materials science (Diaba et al., 2000).
Interaction with Solvents
Beaumont and Davis (1970) investigated the chemical shifts of N-methylquinolinium iodide in different solvents, providing essential insights into how 1-ethyl-4-methylquinolinium iodide might behave in various solvent environments. This research is crucial for understanding the solubility and reactivity of this compound in different contexts (Beaumont & Davis, 1970).
Molecular Structure in Different States
The molecular structure of related quinolinium iodide compounds in crystal and solution states has been studied, as seen in the work of Barczyński et al. (2006). This research provides a deeper understanding of the molecular dynamics of quinolinium compounds in various states (Barczyński et al., 2006).
Fluorescence and Stability Properties
Van den Berg et al. (2006) synthesized and studied 7-dialkylamino-1-alkylquinolinium salts, revealing high fluorescence quantum yields and stability. This research is particularly relevant for applications in polymer characterization and other areas requiring stable, high-performing fluorescent probes (Van den Berg et al., 2006).
Corrosion Inhibition
Elhadi et al. (2016) explored the use of quinolinium iodide derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in reducing corrosion. This has implications for industrial applications, particularly in metal preservation (Elhadi et al., 2016).
Photochemical Studies
HataNorisuke and OguroToshiyuki (1978) examined the photochemical behavior of quinoline N-oxides, providing valuable information on the photoreactivity of similar compounds such as 1-ethyl-4-methylquinolinium iodide. These findings can be applied in fields like photochemistry and materials science (HataNorisuke & OguroToshiyuki, 1978).
properties
IUPAC Name |
1-ethyl-4-methylquinolin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N.HI/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKCFLPUPEBJC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883464 | |
Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-methylquinolinium iodide | |
CAS RN |
605-59-4 | |
Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lepidine ethiodide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204954 | |
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Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-methylquinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Ethyl-4-methylquinolinium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7W6WWW5FT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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